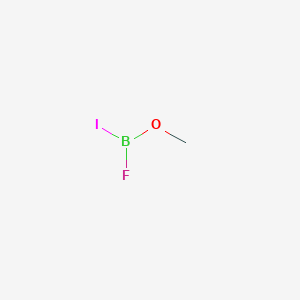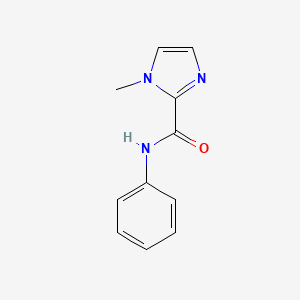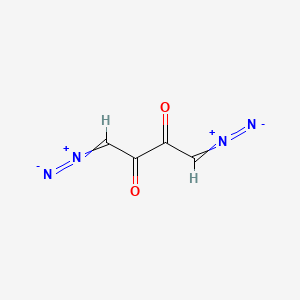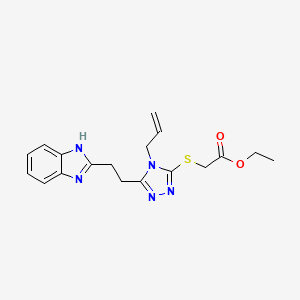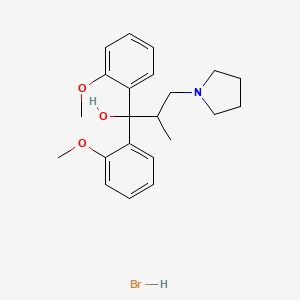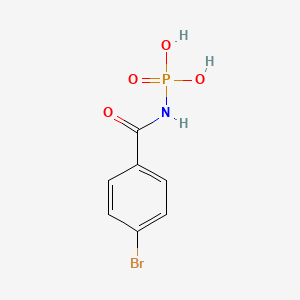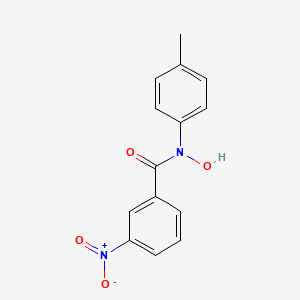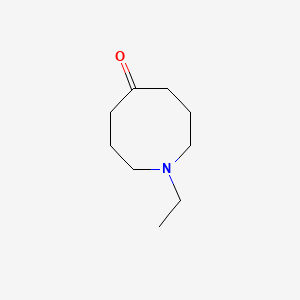
Hexahydroazocine-5-one, 1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydroazocine-5-one, 1-ethyl- is a heterocyclic compound with the molecular formula C9H17NO. It is a derivative of azocine, a nitrogen-containing eight-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydroazocine-5-one, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocine ring. The reaction conditions often require the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Hexahydroazocine-5-one, 1-ethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hexahydroazocine-5-one, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the azocine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azocine ring .
Scientific Research Applications
Hexahydroazocine-5-one, 1-ethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Hexahydroazocine-5-one, 1-ethyl- involves its interaction with specific molecular targets. The nitrogen atom in the azocine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and agrochemicals.
Uniqueness
Hexahydroazocine-5-one, 1-ethyl- is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings found in thiazoles and imidazoles.
Properties
CAS No. |
37727-90-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-ethylazocan-5-one |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-5-9(11)6-4-8-10/h2-8H2,1H3 |
InChI Key |
BJYGRXJOOASJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
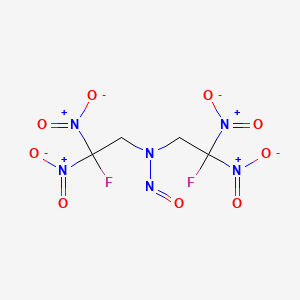
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

